1-(Piperidin-4-yl)propan-2-one
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Overview
Description
1-Piperidin-4-ylpropan-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidin-4-ylpropan-2-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired product . Another method includes the reduction of Schiff bases in the presence of titanium isopropoxide and sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-Piperidin-4-ylpropan-2-one typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in ethanol as a solvent, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidin-4-ylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-Piperidin-4-ylpropan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidin-4-ylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidin-4-one: A piperidine derivative with a ketone group at the fourth position.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: A compound with a piperidine and benzimidazole moiety.
Uniqueness: 1-Piperidin-4-ylpropan-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-piperidin-4-ylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLPWBVOFQVJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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